

Measuring the Handshake: A Guide to Quantifying PROTAC-Induced Ternary Complex Formation

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Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that mediates the degradation of specific target proteins. The cornerstone of PROTAC action is the formation of a ternary complex, bringing together the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The efficiency and stability of this "molecular handshake" are critical determinants of a PROTAC's success. This document provides detailed application notes and protocols for various biophysical and cellular methods to measure and characterize PROTAC-induced ternary complex formation, enabling the rational design and optimization of these powerful molecules.

Introduction to Ternary Complex Formation

A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a POI-PROTAC-E3 ligase ternary complex.[1][2][3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5][6] The formation of a stable and productive ternary complex is a crucial first step in this process.[3][7]

The interaction between the three components can be influenced by a factor known as cooperativity (α). Positive cooperativity ($\alpha > 1$) indicates that the binding of one protein partner

enhances the affinity for the other, leading to a more stable ternary complex. Conversely, negative cooperativity ($\alpha < 1$) signifies a destabilization of the complex upon the binding of the second protein.^[1] Understanding and quantifying these parameters is essential for developing effective PROTACs.

Biophysical Methods for In Vitro Characterization

Biophysical assays utilize purified proteins to provide a quantitative and mechanistic understanding of the ternary complex formation in a controlled environment.^{[8][9]} These methods are invaluable for determining binding affinities, kinetics, and thermodynamics.

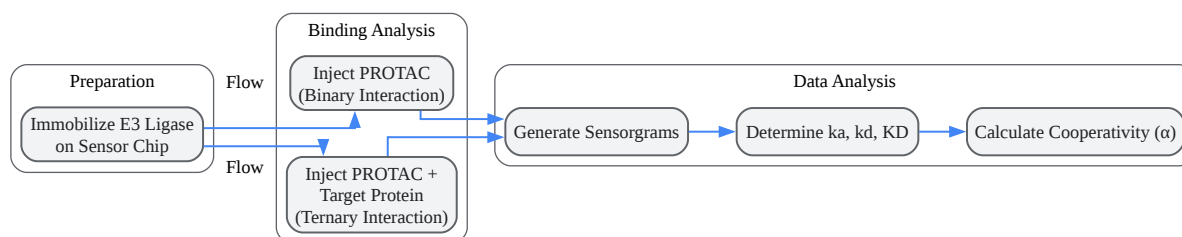
Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.^{[1][3][10][11]} It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized.^[11]

Key Advantages:

- Provides kinetic data (association and dissociation rates).^[2]
- Label-free, reducing potential artifacts from labeling.^{[3][11]}
- Can measure both binary and ternary interactions.^{[3][11]}
- Results often correlate well with in-solution and cell-based assays.^[3]

Experimental Workflow:



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Caption: SPR experimental workflow for ternary complex analysis.

Protocol for SPR Analysis:

- Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a suitable sensor chip (e.g., CM5 or NTA chip) according to the manufacturer's instructions.[3][11]
- Binary Interaction Analysis:
 - Prepare a dilution series of the PROTAC in running buffer.
 - Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
 - Regenerate the sensor surface between injections if necessary.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and dissociation constant (K_D) for the binary PROTAC-E3 ligase interaction.[1]
- Ternary Interaction Analysis:
 - Prepare a dilution series of the PROTAC pre-incubated with a saturating concentration of the target protein.

- Inject the PROTAC-target protein mixtures over the immobilized E3 ligase surface.
- Fit the data to determine the kinetic parameters for the ternary complex formation.
- Data Analysis:
 - Calculate the cooperativity factor (α) using the formula: $\alpha = K_D \text{ (binary)} / K_D \text{ (ternary)}$.[\[1\]](#)

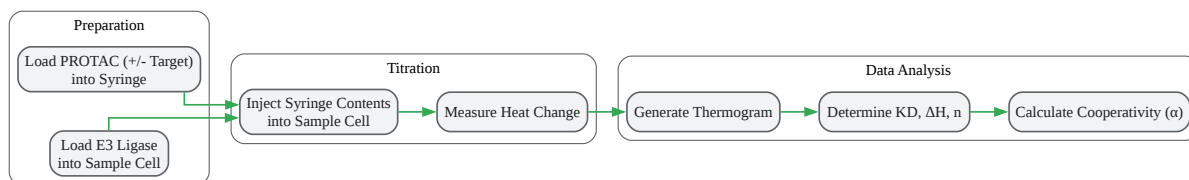
Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[\[8\]](#)[\[12\]](#)

Key Advantages:

- Label-free and in-solution.[\[1\]](#)[\[11\]](#)
- Provides thermodynamic parameters (ΔH , ΔS , and ΔG).[\[2\]](#)[\[10\]](#)
- Determines binding stoichiometry.[\[9\]](#)

Experimental Workflow:



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Caption: ITC experimental workflow for ternary complex analysis.

Protocol for ITC Analysis:

- **Sample Preparation:** Prepare purified E3 ligase and target protein in the same buffer to minimize heat of dilution effects. Dissolve the PROTAC in the same buffer, ensuring the final DMSO concentration is matched between the syringe and cell solutions.
- **Binary Titration:**
 - Load the E3 ligase into the sample cell.
 - Load the PROTAC into the injection syringe.
 - Perform a series of injections and record the heat changes.
 - Analyze the data to determine the K_D , enthalpy change (ΔH), and stoichiometry (n) for the binary interaction.
- **Ternary Titration:**
 - Load the E3 ligase into the sample cell.
 - Load the PROTAC pre-incubated with a saturating concentration of the target protein into the syringe.
 - Perform the titration as described above.
- **Data Analysis:**
 - Calculate the cooperativity factor (α) from the binary and ternary K_D values.

Other Biophysical Techniques

- **Biolayer Interferometry (BLI):** Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from a biosensor tip. It is often higher throughput than SPR but may have lower sensitivity.[8][9]
- **Time-Resolved Fluorescence Energy Transfer (TR-FRET):** This proximity-based assay measures the energy transfer between a donor and an acceptor fluorophore attached to the E3 ligase and target protein, respectively.[2][13][14][15] Ternary complex formation brings the fluorophores into close proximity, resulting in a FRET signal.[14]

- Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It can be used in a competitive format to determine binding affinities.[2][12]
- AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the proximity of donor and acceptor beads functionalized with antibodies or tags against the E3 ligase and target protein.[10][16]

Cellular Methods for In Vivo Characterization

Cellular assays are crucial for confirming that ternary complex formation occurs within the complex environment of a living cell.[5][6]

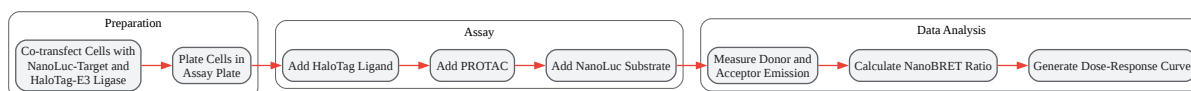
NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor in live cells.[6][10][17][18][19][20]

Key Advantages:

- Measures ternary complex formation in live cells, providing physiological relevance.[5][6]
- Can be performed in real-time to study kinetics.[5][6]
- High-throughput compatible.[5][6]

Experimental Workflow:



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Caption: NanoBRET experimental workflow for cellular ternary complex analysis.

Protocol for NanoBRET™ Assay:

- Cell Preparation: Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[17][21]
- Assay Plate Setup: Seed the transfected cells into a 96- or 384-well white assay plate.
- Labeling and Treatment:
 - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[17]
 - Add a serial dilution of the PROTAC to the cells and incubate for the desired time.
- Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[17]
- Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates ternary complex formation.[17]

Quantitative Data Summary

The following tables summarize representative quantitative data for PROTAC-induced ternary complex formation measured by various techniques.

Table 1: Biophysical Measurement of Ternary Complex Formation for MZ1

Method	Target Protein	E3 Ligase	Binary KD (PROTAC to E3)	Ternary KD	Cooperativity (α)	Reference
SPR	Brd4BD2	VHL	29 nM	4 nM	~7	[8] [9]
ITC	Brd4BD2	VHL	66 nM	4 nM	~16.5	[8] [9]
SPR	Brd2BD2	VHL	-	-	High positive	[1]
SPR	Brd4BD2	VHL	-	-	High positive	[1]

Note: KD values can vary depending on the specific experimental conditions.

Table 2: Comparison of Different PROTACs by TR-FRET

PROTAC	Target	E3 Ligase	Relative Ternary Complex Formation (Signal)	Reference
dBET1	BRD2(BD1)	CRBN	High	[13]
PROTAC BET Degradar-1	BRD2(BD1)	CRBN	Moderate	[13]
PROTAC BET Degradar-2	BRD2(BD1)	CRBN	Low	[13]

Conclusion

The formation of a stable and cooperative ternary complex is a prerequisite for efficient PROTAC-mediated protein degradation. The methods outlined in this document provide a comprehensive toolkit for researchers to quantitatively assess this critical step in the PROTAC mechanism of action. By combining biophysical and cellular assays, scientists can gain a deep

understanding of the structure-activity relationships that govern ternary complex formation, ultimately enabling the design of more potent and selective protein degraders for therapeutic applications.

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